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molecular formula C15H15FN2O4 B8309074 1-Cyclopropyl-6-fluoro-7-(2-hydroxyethylamino)-4-oxo-quinoline-3-carboxylic acid

1-Cyclopropyl-6-fluoro-7-(2-hydroxyethylamino)-4-oxo-quinoline-3-carboxylic acid

Cat. No. B8309074
M. Wt: 306.29 g/mol
InChI Key: HJEVNLHQTYIXFN-UHFFFAOYSA-N
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Patent
US07351696B2

Procedure details

To a solution of ethanolamine (55.5 ml) in N-methyl pyrrolidinone (500 ml) at 95° C., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (50.0 g) was slowly added under vigorous stirring. The temperature was increased to 105° C. and the reaction mixture was stirred at this temperature for 22 hours. The reaction mixture was cooled to about 60° C. and poured into MeOH (800 ml). This mixture was stirred in an ice bath and the precipitate was filtered off and dried affording a mixture of Intermediate 29A and Intermediate 29B (49 g ) in a 1:1 ratio.
Quantity
55.5 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 29A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 29B
Quantity
49 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].Cl[C:6]1[CH:15]=[C:14]2[C:9]([C:10](=[O:22])[C:11]([C:19]([OH:21])=[O:20])=[CH:12][N:13]2[CH:16]2[CH2:18][CH2:17]2)=[CH:8][C:7]=1[F:23].CO>CN1C(=O)CCC1>[CH:16]1([N:13]2[C:14]3[C:9](=[CH:8][C:7]([F:23])=[C:6]([NH:4][CH2:3][CH2:1][OH:2])[CH:15]=3)[C:10](=[O:22])[C:11]([C:19]([OH:21])=[O:20])=[CH:12]2)[CH2:17][CH2:18]1

Inputs

Step One
Name
Quantity
55.5 mL
Type
reactant
Smiles
C(O)CN
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=C(C=C2C(C(=CN(C2=C1)C1CC1)C(=O)O)=O)F
Name
Quantity
500 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
CO
Step Three
Name
Intermediate 29A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Intermediate 29B
Quantity
49 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at this temperature for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to about 60° C.
STIRRING
Type
STIRRING
Details
This mixture was stirred in an ice bath
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
affording

Outcomes

Product
Details
Reaction Time
22 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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